molecular formula C13H11BrClNO B560899 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol CAS No. 100374-80-9

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol

Cat. No.: B560899
CAS No.: 100374-80-9
M. Wt: 312.591
InChI Key: SIMKQPGMSSJVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is an organic compound with the molecular formula C₁₃H₁₁BrClNO and a molecular weight of 312.59 g/mol . This compound is characterized by the presence of a bromophenyl group, an aminomethyl group, and a chlorophenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with glycinamide hydrochloride in the presence of sodium hydroxide in methanol and water at room temperature for 17 hours. This is followed by reduction with sodium tetrahydroborate in methanol and water at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenol
  • 4-Bromophenol
  • 2,4-Dibromophenol
  • 2,6-Dibromophenol

Uniqueness

2-(((4-Bromophenyl)amino)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-bromoanilino)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKQPGMSSJVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651460
Record name 2-[(4-Bromoanilino)methyl]-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100374-80-9
Record name 2-[(4-Bromoanilino)methyl]-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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